![molecular formula C19H18N2O2Se B562368 1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione CAS No. 1185143-93-4](/img/structure/B562368.png)
1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a biochemical used for proteomics research . It has a molecular weight of 385.32 .
Molecular Structure Analysis
This compound contains a total of 45 bonds, including 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19H18N2O2Se . More detailed properties are not available in the search results.Scientific Research Applications
Novel Research Strategies and Biological Potentials
Hydantoin derivatives are recognized for their significance in medicinal chemistry due to their presence in several medications currently in use, such as phenytoin, nitrofurantoin, and enzalutamide. These compounds exhibit a wide range of biological and pharmacological activities in therapeutic and agrochemical applications, including roles in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The versatility of the hydantoin scaffold is highlighted by its application in synthesizing new organic compounds that could serve as potential therapeutics, emphasizing the importance of efficient synthesis methods like the Bucherer-Bergs reaction (Shaikh et al., 2023).
Antioxidant Properties and Synthetic Strategies
Organoselenium compounds, including selenazole derivatives, are of particular interest due to their ability to mimic the action of important selenoproteins like glutathione peroxidase (GPx). This class of compounds is investigated for its antioxidant properties, which are crucial in regulating oxidative stress within the body. The high reactivity of the selenol group compared to its sulfur analogue underlines the potential therapeutic applications of organoselenium compounds, including their role in oxidative stress management and the development of novel antioxidants (Barbosa et al., 2017).
Chemopreventive and Anticancer Activity
Selenocyanate-containing compounds are another area of interest due to their chemopreventive and anticancer activities. These compounds, by incorporating selenocyanate moieties, have shown promising results in cancer prevention and treatment, highlighting the functional group's potential in targeting different cellular and metabolic pathways. The exploration of selenocyanate derivatives in medicinal chemistry continues to uncover compounds with potent anticancer properties, underscoring the importance of functional groups like selenocyanate in drug design and development (Ali et al., 2018).
properties
IUPAC Name |
1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJPFDYWPZACHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661904 |
Source


|
| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione | |
CAS RN |
1185143-93-4 |
Source


|
| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

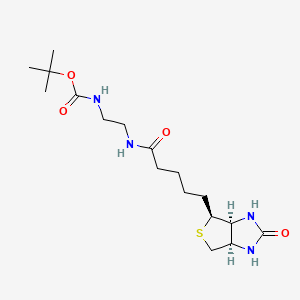

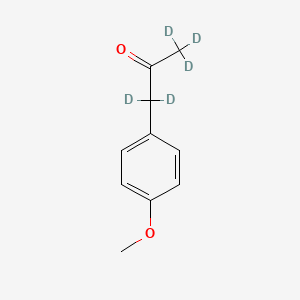
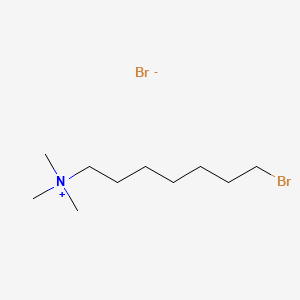
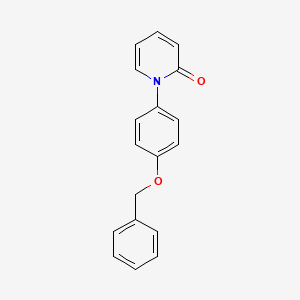
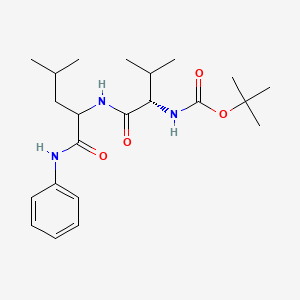
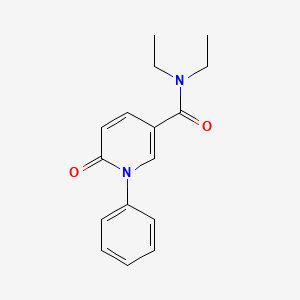
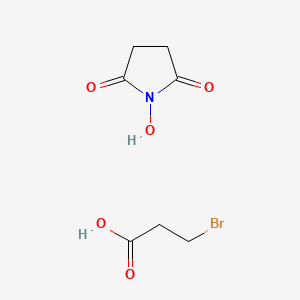
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
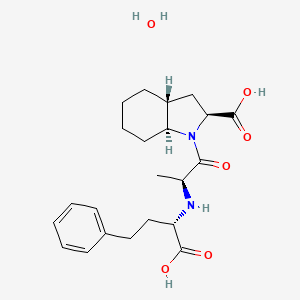
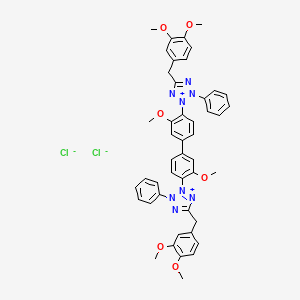
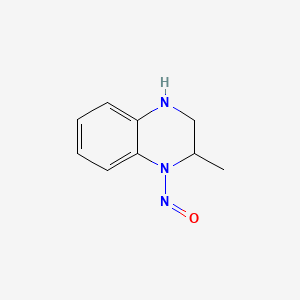
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)